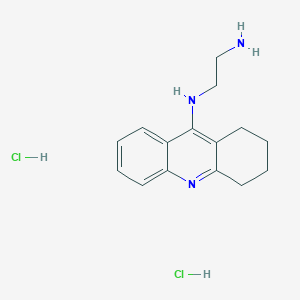

N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride

Descripción general

Descripción

N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C15H21Cl2N3. It is known for its applications in medicinal chemistry, particularly in the development of therapeutic agents for neurodegenerative diseases such as Alzheimer’s disease .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 9-amino-1,2,3,4-tetrahydroacridine with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures, including purification steps such as recrystallization and chromatography to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Aplicaciones Científicas De Investigación

1.1. Alzheimer’s Disease Treatment

One of the primary applications of N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride is its potential use as a therapeutic agent for Alzheimer's disease. The compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine—a neurotransmitter crucial for memory and learning. By inhibiting AChE, this compound may help increase acetylcholine levels in the brain, thereby improving cognitive function in AD patients .

1.2. Synthesis of Derivatives

The synthesis of this compound has led to the development of various derivatives that exhibit enhanced biological activity. For instance, new tacrine derivatives have been synthesized and evaluated for their AChE inhibition properties. These derivatives have shown promising results in terms of potency and selectivity against cholinesterases .

2.1. In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against AChE and butyrylcholinesterase (BChE). For example, one study reported IC50 values of 4.89 μM for AChE and 3.61 μM for BChE for certain derivatives synthesized from this compound .

2.2. Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on various derivatives of this compound have provided insights into how modifications can enhance biological activity. These studies often involve molecular modeling to predict how changes in chemical structure affect binding affinity to target enzymes .

3.1. Mechanism of Action

The mechanism by which this compound exerts its effects involves competitive inhibition of AChE. This inhibition leads to increased levels of acetylcholine at synaptic clefts, which is beneficial for patients suffering from cognitive decline associated with AD .

3.2. Toxicological Studies

Toxicological assessments are crucial for determining the safety profile of this compound and its derivatives. Preliminary studies indicate that while some derivatives show potent AChE inhibition, they also need to be evaluated for potential neurotoxicity or side effects associated with prolonged use .

Data Summary Table

Mecanismo De Acción

The compound exerts its effects primarily through the inhibition of cholinesterase enzymes, which are responsible for the breakdown of acetylcholine in the brain. By inhibiting these enzymes, N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparación Con Compuestos Similares

Similar Compounds

Tacrine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Donepezil: A more potent cholinesterase inhibitor with a longer duration of action.

Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.

Uniqueness

N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride is unique due to its specific molecular structure, which allows it to interact with multiple targets in the brain. This multitarget approach is advantageous in the treatment of complex neurodegenerative diseases like Alzheimer’s disease .

Actividad Biológica

N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride is a compound derived from tacrine, which has been investigated for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C15H21Cl2N3

- Molecular Weight: 320.25 g/mol

- CAS Number: 129009033

It is synthesized through the aminolysis of 9-chloro-1,2,3,4-tetrahydroacridine with ethane-1,2-diamine, resulting in a dihydrochloride salt form that enhances its solubility and bioavailability .

This compound exhibits biological activity primarily through:

- Acetylcholinesterase Inhibition: The compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. This inhibition leads to increased levels of acetylcholine, which is beneficial for cognitive functions impaired in AD .

- Noradrenaline and Dopamine Uptake Inhibition: Studies have shown that related compounds inhibit the uptake of radiolabeled noradrenaline and dopamine. For instance, one derivative demonstrated IC50 values of 0.070 µM and 0.30 µM for noradrenaline and dopamine uptake inhibition respectively .

In Vitro Studies

In vitro evaluations indicate that this compound possesses significant AChE inhibitory activity. The following table summarizes key findings from various studies:

In Vivo Studies

In vivo studies have demonstrated the efficacy of this compound in reversing cognitive deficits in animal models. Notably:

- Scopolamine-Induced Memory Impairment: The compound was effective in a passive dark-avoidance paradigm model in mice that were subjected to scopolamine-induced memory impairment. It showed potential for enhancing memory retention over a 72-hour period post-treatment .

Case Studies

A notable case study involved the administration of related tacrine derivatives in clinical trials for Alzheimer's disease. Two compounds derived from tacrine demonstrated less acute toxicity compared to traditional tacrine while maintaining effective AChE inhibition. One compound is currently in phase II trials while another is in phase I trials .

Propiedades

IUPAC Name |

N'-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3.2ClH/c16-9-10-17-15-11-5-1-3-7-13(11)18-14-8-4-2-6-12(14)15;;/h1,3,5,7H,2,4,6,8-10,16H2,(H,17,18);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUCVERRFVNYGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.